molecular formula C14H17N3O4S B2893929 N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide CAS No. 922001-93-2

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide

Cat. No. B2893929
CAS RN: 922001-93-2
M. Wt: 323.37
InChI Key: IKIZACZDFIRBHF-UHFFFAOYSA-N
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Description

“N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It also has a propionamide group, which is derived from propionic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the isopropylsulfonyl phenyl group, and the propionamide group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxadiazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, amides (like the propionamide group in this compound) generally have high boiling points and are often solids at room temperature .

Scientific Research Applications

Anticancer Applications

  • A study by Ravinaik et al. (2021) described the design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik et al., 2021).
  • Salahuddin et al. (2014) investigated compounds including 1,3,4-oxadiazole derivatives for anticancer evaluation, revealing activity against breast cancer cell lines (Salahuddin et al., 2014).

Antibacterial and Antimicrobial Studies

  • Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazole, which exhibited moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
  • Nayak et al. (2016) synthesized N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives and reported significant antimycobacterial activity against Mycobacterium tuberculosis (Nayak et al., 2016).

Anticonvulsant Activities

  • Rajak et al. (2013) discussed the synthesis of 1,3,4-oxadiazole derivatives with potential anticonvulsant activities, evaluated using various seizure models (Rajak et al., 2013).
  • Soyer et al. (2004) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives with 1,3,4-oxadiazole for anticonvulsant activity, showing effectiveness against maximal electroshock test (Soyer et al., 2004).

Other Applications

  • Saegusa et al. (1989) utilized 1,3,4-oxadiazole derivatives in the synthesis of various chemical compounds, demonstrating the versatility of these compounds in chemical syntheses (Saegusa et al., 1989).
  • Puttaswamy et al. (2018) synthesized benzophenone appended oxadiazole derivatives, showing potential in the amelioration of inflammatory conditions (Puttaswamy et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some oxadiazole derivatives are known to have biological activity and could potentially act on certain enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, safety data sheets for similar compounds suggest avoiding contact with skin and eyes, and not inhaling or ingesting the compound .

properties

IUPAC Name

N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-4-12(18)15-14-17-16-13(21-14)10-6-5-7-11(8-10)22(19,20)9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIZACZDFIRBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propionamide

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